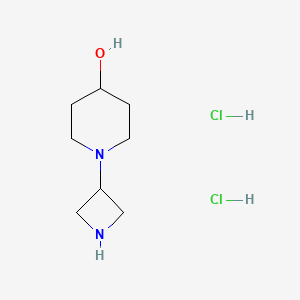

1-(3-Azetidinyl)-4-piperidinol dihydrochloride

Description

1-(3-Azetidinyl)-4-piperidinol dihydrochloride (CAS: 810680-60-5) is a bicyclic amine derivative with a molecular formula of C₈H₁₆N₂O·2HCl and a molecular weight of 229.149 g/mol. It features an azetidine ring (3-membered nitrogen heterocycle) attached to the 3-position of a piperidine ring, with a hydroxyl group at the 4-position of the piperidine . It is marketed as a high-purity research chemical (≥95%) by suppliers such as GLPBIO and Combi-Blocks, primarily for pharmacological and biochemical studies .

Properties

IUPAC Name |

1-(azetidin-3-yl)piperidin-4-ol;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O.2ClH/c11-8-1-3-10(4-2-8)7-5-9-6-7;;/h7-9,11H,1-6H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVCVWWIRXHQAAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)C2CNC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(3-Azetidinyl)-4-piperidinol dihydrochloride typically involves the following key stages:

- Construction of the azetidine moiety or its protected derivatives.

- Preparation of the 4-piperidinol intermediate or its protected form.

- Coupling of the azetidine and piperidinol units.

- Deprotection and conversion to the dihydrochloride salt form.

This strategy ensures control over stereochemistry and functional group compatibility during the synthesis.

Preparation of the Azetidine Intermediate

A common approach to the azetidine portion involves starting from tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate, which is then oxidized to the corresponding aldehyde or converted into activated intermediates for coupling.

Oxidation Method: Using a Swern-type oxidation with DMSO and Py·SO3 complex at 0 °C, tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate is converted to tert-butyl 3-formylazetidine-1-carboxylate with high yield (~89%) and purity.

Activation: The azetidine alcohol can be converted to a mesylate or methanesulfonate intermediate by reaction with methanesulfonyl chloride in the presence of triethylamine at low temperature, yielding activated species for nucleophilic substitution.

Retention of Stereochemistry: Substitution reactions involving azetidine mesylates/tosylates proceed with retention of configuration, likely via bicyclobutonium ion intermediates, preserving stereochemical integrity.

Preparation of the 4-Piperidinol Intermediate

The 4-piperidinol moiety is often prepared from 4-piperidone derivatives or protected piperidinol forms:

Protection: Boc (tert-butoxycarbonyl) protection is widely used to safeguard the piperidinol nitrogen during subsequent steps.

Reduction: 4-piperidone derivatives can be reduced to 4-piperidinol using catalytic hydrogenation or chemical reducing agents under controlled conditions.

Purification: Crystallization from ethanolic solutions under cooling (0–5 °C) is employed to obtain pure piperidone or piperidinol hydrochloride salts.

Coupling of Azetidine and Piperidinol Units

The key step involves coupling the azetidine and piperidinol fragments, often via nucleophilic substitution or Buchwald–Hartwig amination:

Buchwald–Hartwig Coupling: Palladium-catalyzed amination reactions allow the formation of C–N bonds between azetidine derivatives and piperidinol intermediates, facilitating the assembly of the target compound.

Catalysts and Conditions: Use of Pd-Xantphos G4 pre-catalyst under mild heating conditions (room temperature to 45 °C) in suitable solvents (e.g., EA, DCM) is common.

Reaction Times: Typically, reactions proceed over several hours (4–12 h), with monitoring by NMR or LC-MS to confirm completion.

Deprotection and Salt Formation

After coupling, protecting groups are removed, and the compound is converted to its dihydrochloride salt:

Deprotection: Boc groups are removed under acidic conditions (e.g., treatment with HCl in dioxane or concentrated HCl solutions), yielding the free amine functionalities.

Salt Formation: The free base is treated with hydrochloric acid to form the dihydrochloride salt, enhancing stability and solubility.

Isolation: The dihydrochloride salt is isolated by filtration, washing with ethyl acetate and aqueous HCl, and drying under vacuum.

Summary Table of Key Preparation Steps

Detailed Research Findings and Notes

The oxidation step to form the azetidine aldehyde intermediate is critical for subsequent substitution reactions and must be carefully temperature-controlled to avoid overoxidation.

The mesylation of the azetidine alcohol proceeds with near-quantitative yields and preserves stereochemistry due to a bicyclobutonium ion intermediate, which is a notable mechanistic insight.

The Boc-protection strategy for the piperidinol nitrogen is essential to prevent side reactions during coupling and to facilitate purification.

Catalytic hydrogenation for the reduction of piperidone to piperidinol is efficient and scalable, providing high purity intermediates suitable for pharmaceutical applications.

The Buchwald–Hartwig coupling is a versatile and robust method for C–N bond formation in this context, with palladium catalysts enabling mild reaction conditions and high selectivity.

Final deprotection and salt formation steps are standard but require careful control to ensure complete removal of protecting groups and formation of stable dihydrochloride salts amenable to isolation and storage.

Chemical Reactions Analysis

Types of Reactions

1-(3-Azetidinyl)-4-piperidinol dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form secondary amines or alcohols.

Substitution: Nucleophilic substitution reactions can occur, where the azetidinyl or piperidinol groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce secondary amines or alcohols.

Scientific Research Applications

1-(3-Azetidinyl)-4-piperidinol dihydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.

Industry: The compound is used in the production of dyes, surfactants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Azetidinyl)-4-piperidinol dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may interact with neurotransmitter receptors in the brain, influencing neuronal signaling and potentially offering therapeutic benefits for neurological conditions.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound’s structural analogs are predominantly piperidine derivatives substituted with azetidine or other nitrogen-containing groups. Key comparisons include:

Key Observations :

- Azetidine vs.

- Hydroxyl vs. Amine Groups : The 4-hydroxyl group in the target compound may confer polarity, influencing solubility in aqueous media compared to 4-amine derivatives (e.g., 1-(4-Chlorobenzyl)piperidin-4-amine hydrochloride) .

- Stability : Azetidine-containing compounds generally require stringent storage conditions (2–8°C) due to hygroscopicity, whereas benzyl-substituted analogs (e.g., nitrobenzyl derivatives) are more stable but often toxic .

Biological Activity

1-(3-Azetidinyl)-4-piperidinol dihydrochloride is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, highlighting its mechanisms, research findings, and case studies.

The compound acts primarily as a precursor in synthesizing active pharmaceutical ingredients. Its biological activity is attributed to its interaction with specific molecular targets, including enzymes and receptors. This interaction can lead to the inhibition of cell proliferation and antimicrobial effects, making it valuable in treating various diseases.

Anticancer Activity

Recent studies have demonstrated significant anticancer properties of this compound. For instance, a study involving L1210 mouse leukemia cells reported that derivatives of this compound exhibited potent inhibition of cell proliferation, with IC50 values in the nanomolar range. This suggests a strong potential for developing anticancer therapies based on this compound.

Antimicrobial Properties

The compound has also shown promising antibacterial activity against Gram-positive bacteria. In particular, some derivatives demonstrated minimum inhibitory concentration (MIC) values as low as 0.25 µg/mL, indicating effective antibacterial properties. This highlights the compound's potential as a novel antibacterial agent.

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

| Study | Target Organism | IC50/MIC Values | Mechanism |

|---|---|---|---|

| L1210 Mouse Leukemia Cells | Cancer Cells | Nanomolar range | Inhibition of cell proliferation |

| Various Gram-positive Bacteria | Bacterial Infections | 0.25 µg/mL | Antibacterial activity |

Case Study 1: Anticancer Activity Evaluation

In a notable study, researchers evaluated a series of compounds related to this compound against L1210 mouse leukemia cells. The results indicated that these compounds effectively inhibited cell growth, demonstrating their potential for further development as anticancer agents.

Case Study 2: Antimicrobial Efficacy

Another research effort focused on the antimicrobial properties of derivatives derived from this compound. The study highlighted significant antibacterial activity against various Gram-positive bacteria, reinforcing the potential application of these compounds in treating bacterial infections.

Comparison with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| 2-(Chloromethyl)-5-fluoropyridine | Chlorine at position 2 | Moderate anticancer activity |

| 2-(Bromomethyl)-6-methylpyridine | Methyl at position 6 | Limited antibacterial properties |

| 2-(Bromomethyl)quinoline | Quinoline structure | Antimicrobial activity |

Q & A

Q. What are the recommended synthetic routes for 1-(3-azetidinyl)-4-piperidinol dihydrochloride, and how can purity be optimized?

The synthesis typically involves cyclization and coupling reactions, with a focus on azetidine-piperidine core formation. Key steps include:

- Azetidine ring construction : Use tert-butyl 3-oxoazetidine-1-carboxylate as a precursor, followed by deprotection and functionalization .

- Piperidine modification : Introduce hydroxyl and azetidinyl groups via nucleophilic substitution or reductive amination under inert conditions .

- Salt formation : Convert the free base to the dihydrochloride form using HCl gas in anhydrous ethanol to enhance stability and solubility .

Purity optimization : Employ column chromatography (silica gel, methanol/dichloromethane gradient) and recrystallization from ethanol/water mixtures. Monitor via HPLC (C18 column, 0.1% TFA in water/acetonitrile mobile phase) .

Q. How should researchers characterize the structural integrity of this compound?

Use a combination of:

- NMR spectroscopy : Analyze - and -NMR to confirm azetidine (δ 3.2–3.8 ppm) and piperidinol (δ 4.1–4.5 ppm) protons .

- Mass spectrometry : ESI-MS in positive ion mode to verify molecular ion peaks at m/z [M+H] and isotopic patterns consistent with dihydrochloride salts .

- X-ray crystallography : For definitive stereochemical confirmation, grow crystals in ethanol/water (1:1) and resolve the structure .

Q. What solvent systems are optimal for solubility and stability in biological assays?

- Aqueous buffers : Soluble in PBS (pH 7.4) at concentrations up to 10 mM due to dihydrochloride salt form. Vortex for 5–10 minutes to ensure full dissolution .

- Organic stock solutions : Prepare 50 mM stocks in DMSO; avoid freeze-thaw cycles to prevent degradation. Stability tested via LC-MS over 72 hours at -20°C shows <5% degradation .

Advanced Research Questions

Q. How does this compound interact with NMDA receptors, and what experimental models validate its neuroprotective effects?

- Mechanism : Acts as a non-competitive NMDA receptor antagonist, targeting the ifenprodil-binding site on GluN2B subunits. This inhibits Ca influx, reducing excitotoxicity .

- In vitro models : Use primary cortical neurons exposed to NMDA (100 µM, 1 hr) with compound pre-treatment (IC ~0.8 µM). Measure cell viability via MTT assay and intracellular Ca via Fura-2 AM fluorescence .

- In vivo validation : Administer 10 mg/kg (i.p.) in rodent stroke models (e.g., MCAO). Assess infarct volume via TTC staining and behavioral outcomes (Rotarod, Morris water maze) .

Q. How can contradictory data on receptor selectivity be resolved?

Contradictions often arise from assay conditions. Mitigate via:

- Binding assays : Compare radioligand displacement (e.g., -ifenprodil for GluN2B vs. -MK-801 for channel pore) across concentrations (0.1–10 µM) .

- Functional assays : Use patch-clamp electrophysiology in HEK293 cells expressing GluN1/GluN2A vs. GluN1/GluN2B receptors. Apply 30 µM glycine/glutamate and measure current inhibition .

- Control for purity : Verify batch-to-batch consistency via HPLC and elemental analysis. Impurities >2% can skew selectivity profiles .

Q. What strategies are effective for optimizing pharmacokinetics in preclinical studies?

- Lipophilicity adjustment : Introduce methyl or fluorine groups to the azetidine ring to improve logP (target range: 1.5–2.5). Synthesize analogs via Suzuki-Miyaura coupling .

- Plasma stability : Incubate with liver microsomes (human/rat, 1 mg/mL) for 60 min. Analyze metabolites via UPLC-QTOF; modify metabolically labile sites (e.g., hydroxyl → methoxy) .

- BBB penetration : Assess via in situ perfusion in rodents. A logBB >0.3 indicates sufficient brain uptake. Correlate with MW (<450) and polar surface area (<90 Ų) .

Methodological Notes

- Safety : Classified as an irritant (GHS Category 2). Use PPE (gloves, goggles) and handle in a fume hood .

- Data reproducibility : Report synthesis yields, purity (HPLC), and assay conditions (pH, temperature) in detail. Cross-validate findings with structural analogs (e.g., 4-(4-methylpiperazin-1-yl)aniline dihydrochloride) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.